1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based small molecule characterized by:
- 1-Position: A 2-chlorophenyl substituent, contributing steric bulk and electron-withdrawing effects.
- 5-Position: A 4-methoxyphenyl group, providing electron-donating methoxy functionality.
This compound has been studied in the context of cannabinoid receptor modulation, particularly as a precursor to radiolabeled ligands for positron emission tomography (PET) imaging of CB1 receptors . Its structural features influence pharmacokinetics, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-8-6-11(7-9-12)16-10-14(17(21)22)19-20(16)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFMUTHVKXVIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the carboxylic acid group enhances its solubility and potential binding affinity to biological macromolecules, facilitating its action in various biochemical pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
- Case Study : In a study by Li et al., this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 µM to 0.46 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Research Findings : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been investigated. This compound showed promising results against several bacterial strains.
- Study Results : In a recent study, it was reported that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of electron-donating groups like methoxy enhances the lipophilicity and binding affinity to biological targets. Conversely, the chlorophenyl group may contribute to increased hydrophobic interactions.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazole derivatives, including 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways, such as Bcl-2 and Bax .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 8.3 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory activity in various assays. In a study evaluating its effects on prostaglandin synthesis, it was found to inhibit the production of inflammatory mediators comparable to established anti-inflammatory drugs like celecoxib .
| Dosage (mg/kg) | Effect | Comparison |
|---|---|---|
| 2.5 | Prostaglandin inhibition | Celecoxib (reference) |
| 5 | Significant reduction | Celecoxib (reference) |
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties, showing efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Pesticidal Properties
Pyrazole derivatives, including this compound, have been explored for their potential as pesticides due to their broad-spectrum biological activities. They can inhibit specific enzymes crucial for the survival of pests, making them valuable in agricultural applications .
| Target Pest | Activity Type | Efficacy |
|---|---|---|
| Aphids | Insecticidal | High |
| Fungi | Fungicidal | Moderate |
Development of New Materials
Research has indicated that pyrazole derivatives can be utilized in the synthesis of new materials with unique properties. For example, they can serve as intermediates in the production of liquid crystals or UV stabilizers .
Case Study 1: Anticancer Mechanism Exploration
A study focused on the anticancer effects of this compound revealed that it induces apoptosis in A549 lung cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins . This finding highlights the compound's potential as a lead candidate for further drug development.
Case Study 2: Anti-inflammatory Efficacy
In vivo studies demonstrated that this pyrazole derivative significantly reduced inflammation in carrageenan-induced paw edema models, showcasing its potential therapeutic use in treating inflammatory diseases .
Comparison with Similar Compounds
CP-272871 (1-(2-Chlorophenyl)-4-Cyano-5-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylic Acid Phenylamide)
- Key Differences: Replaces the 3-carboxylic acid with a phenylamide group. Introduces a cyano group at the 4-position.
- Functional Impact :
- The phenylamide enhances lipophilicity, improving blood-brain barrier penetration, whereas the carboxylic acid improves aqueous solubility .
- CP-272871 exhibits inverse agonist activity at CB1 receptors (EC50 = 6.9 nM), while the carboxylic acid derivative may have reduced potency due to the polar acid group .
Radiolabeled PET Ligand ([O-methyl-11C]1-(2-Chlorophenyl)-5-(4-Methoxyphenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid Piperidin-1-ylamide)
- Key Differences :
- 4-Methyl substitution and conversion of the carboxylic acid to a piperidin-1-ylamide.
- Functional Impact :
Anti-Inflammatory Pyrazole Derivatives (e.g., 1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxaldehyde)
- Key Differences :
- Chlorophenyl substituent at the 3-position (vs. 2-position).
- Carboxaldehyde group at the 4-position (vs. carboxylic acid at 3-position).
- Functional Impact: The 3-chlorophenyl group may alter receptor binding specificity, shifting activity from cannabinoid receptors to cyclooxygenase (COX) inhibition . Carboxaldehyde derivatives show potent anti-inflammatory activity (IC50 = 0.8 µM for COX-2), whereas carboxylic acid derivatives are less explored in this context .
Fluorinated and Methoxy-Substituted Analogs (e.g., 1-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-1H-Pyrazole-3-Carboxylic Acid)
- Key Differences :
- Fluorine at the 4-position of the phenyl ring (vs. chlorine at 2-position).
- Methoxy group at the ortho position (vs. para).
- Functional Impact: Fluorine’s electronegativity increases metabolic stability but may reduce receptor affinity compared to chlorine .
Isobutyl-Substituted Analog (1-(2-Chlorophenyl)-3-(4-Isobutylphenyl)-1H-Pyrazole-5-Carboxylic Acid)
- Key Differences :
- 4-Isobutylphenyl substituent (vs. 4-methoxyphenyl).
- Functional Impact :
Structural and Functional Analysis Table
Key Research Findings
- CB1 Receptor Targeting : The carboxylic acid derivative serves as a precursor for PET ligands, but its polarity limits brain uptake compared to amide derivatives .
- Metabolic Stability : Carboxylic acids are prone to glucuronidation, whereas amides (e.g., CP-272871) exhibit longer half-lives in vivo .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The compound is synthesized via a multi-step process involving condensation of substituted aryl precursors. Key steps include:
- Coupling reactions : Use of benzotriazole-based coupling agents (e.g., BOP reagent) to form amide bonds with secondary amines like piperidine or morpholine derivatives .
- Cyclization : Formation of the pyrazole core via cyclocondensation under reflux conditions, typically monitored by TLC or HPLC for intermediate validation.
- Yield optimization : Reaction temperatures (e.g., 80–120°C) and solvent systems (e.g., DMF or THF) significantly affect yields (17–35%) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C–C = 1.36–1.45 Å) and angles (e.g., N–N–C = 105–117°), confirming the planar pyrazole core and substituent orientations .
- Spectroscopic analysis :
- 1H NMR : Aromatic protons resonate at δ 7.0–7.7 ppm, with methoxy groups at δ 3.8–3.9 ppm .
- HRMS : Accurate mass determination (e.g., [M+H]+ observed at 565.9987 vs. calculated 564.9933) ensures molecular integrity .
Advanced Research Questions
Q. What experimental approaches are used to evaluate inverse agonist activity at CB1 cannabinoid receptors?
- Methodological Answer :
- Competitive binding assays : Displacement of [³H]CP-55940 in transfected HEK-293 cells, with IC50 values calculated using nonlinear regression .
- Functional assays :
- cAMP modulation : Measurement of forskolin-stimulated cAMP levels in CB1-expressing cells to assess Gαi/o coupling efficacy .
- β-arrestin recruitment : BRET/FRET assays quantify receptor conformational changes upon ligand binding .
- Key finding : The compound exhibits inverse agonism (e.g., 70% suppression of basal CB1 activity at 1 μM) .
Q. How do structural modifications impact CB1 receptor affinity and selectivity?
- Methodological Answer :
- SAR studies :
- Substituent effects : Replacement of the 4-methoxyphenyl group with halogens (e.g., Br, I) increases lipophilicity and binding affinity (e.g., Ki reduced from 12 nM to 5 nM) .
- Carboxylic acid vs. amide derivatives : Esterification (e.g., ethyl ester) reduces potency, while piperidine amides enhance CNS penetration .
- Data table :
| Derivative | R-group (Position 5) | CB1 Ki (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|
| Parent | 4-methoxyphenyl | 12 | >100 |
| 4-Bromo | 4-bromophenyl | 5 | 85 |
| 4-Iodo | 4-iodophenyl | 3 | 50 |
Q. How can conflicting data on in vivo efficacy be resolved?
- Methodological Answer :
- Model-specific variability : Differences in rodent strains (e.g., Sprague-Dawley vs. C57BL/6) or dosing regimens may explain discrepancies in metabolic stability or receptor occupancy .
- Analytical validation : Use of LC-MS/MS to quantify plasma/brain concentrations and correlate with pharmacodynamic outcomes .
- Controlled studies : Parallel in vitro/in vivo assays under standardized conditions (e.g., fixed light/dark cycles, diet) to minimize confounding factors .
Key Considerations for Researchers
- Synthetic challenges : Optimize reaction conditions (e.g., anhydrous solvents) to mitigate hydrolysis of the carboxylic acid group during coupling .
- Biological assays : Include rimonabant (SR141716A) as a positive control for CB1 inverse agonism studies .
- Data interpretation : Account for species-specific receptor isoforms when extrapolating preclinical results to human physiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
